molecular formula C11H16ClNO3 B1456729 Benzeneacetonitrile,4-(cyclopropylcarbonyl)- CAS No. 35981-67-0

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Cat. No. B1456729
CAS RN: 35981-67-0
M. Wt: 245.7 g/mol
InChI Key: JTYVCRQKOIMTJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is C11H16ClNO3 . The molecular weight is 245.7026 .


Physical And Chemical Properties Analysis

The boiling point of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is predicted to be 286.1±25.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Cyanation Reagents and Synthesis : Dicyanomethylene compounds, resembling structural elements of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-, have been utilized as cyanation reagents. These compounds participate in reactions forming carbonitriles and novel dispirocyclopropane derivatives through interactions with N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines and other substrates, showcasing their utility in creating complex organic structures (Döpp, Jüschke, & Henkel, 2002).
  • Multi-Component Cyclization : The compound's structural analogs have been involved in one-pot multi-component cyclization reactions to produce polysubstituted benzene derivatives. This highlights the potential of such structures in facilitating complex reactions and synthesizing new organic molecules with diverse functional groups (Yan, Song, Wang, Sun, Siemeling, & Bruhn, 2008).
  • Electrosynthesis of Pyridine Derivatives : Electrosynthesis processes involving similar compounds have led to the production of substituted pyridines and dicarbonitriles, showcasing the electrochemical utility of benzeneacetonitrile derivatives in organic synthesis (Batanero, Barba, & Martín, 2002).
  • Cyclopropane Derivatives Synthesis : Research has demonstrated the formation of cyclopropane compounds through photoirradiation, involving mechanisms akin to those benzeneacetonitrile derivatives might undergo, underscoring the potential for photochemical applications (Tanifuji, Huang, Shinagawa, & Kobayashi, 2003).

Material Science and Catalysis

  • Polymer Precursors : Benzeneacetonitrile derivatives have been investigated as precursors for high-performance materials, such as polybenzoxazoles, indicating their significance in developing advanced polymers with desirable thermal and mechanical properties (Kim & Lee, 2001).
  • Coordination Polymers : Lanthanide-containing coordination polymers constructed from molecular building blocks that share functional group similarities with benzeneacetonitrile derivatives have been reported. These materials exhibit unique structural and luminescent properties, highlighting the potential for creating novel luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).

Safety And Hazards

Benzeneacetonitrile,4-(cyclopropylcarbonyl)- should be stored locked up and in a well-ventilated place. It is fatal if inhaled, toxic in contact with skin or if swallowed, and causes serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVCRQKOIMTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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